Cas no 1207029-07-9 (1-methanesulfonyl-N-2-(thiophene-2-amido)phenylpiperidine-4-carboxamide)

1-Methanesulfonyl-N-2-(thiophene-2-amido)phenylpiperidine-4-carboxamide is a synthetic organic compound featuring a piperidine core functionalized with methanesulfonyl and thiophene-2-amido phenylcarboxamide groups. Its structural complexity lends itself to potential applications in medicinal chemistry, particularly as an intermediate in drug discovery. The methanesulfonyl group enhances electrophilic reactivity, while the thiophene moiety may contribute to binding affinity in biologically active molecules. The compound’s well-defined molecular architecture allows for precise modifications, making it a valuable scaffold for developing targeted therapeutics. Its stability under standard conditions and compatibility with further synthetic transformations underscore its utility in research and pharmaceutical development.
1-methanesulfonyl-N-2-(thiophene-2-amido)phenylpiperidine-4-carboxamide structure
1207029-07-9 structure
Product name:1-methanesulfonyl-N-2-(thiophene-2-amido)phenylpiperidine-4-carboxamide
CAS No:1207029-07-9
MF:C18H21N3O4S2
MW:407.507041692734
CID:6220489
PubChem ID:45505035

1-methanesulfonyl-N-2-(thiophene-2-amido)phenylpiperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-methanesulfonyl-N-2-(thiophene-2-amido)phenylpiperidine-4-carboxamide
    • 1-methylsulfonyl-N-[2-(thiophene-2-carbonylamino)phenyl]piperidine-4-carboxamide
    • F5837-0087
    • 1207029-07-9
    • AKOS024522040
    • VU0523547-1
    • 1-(methylsulfonyl)-N-(2-(thiophene-2-carboxamido)phenyl)piperidine-4-carboxamide
    • 1-methanesulfonyl-N-[2-(thiophene-2-amido)phenyl]piperidine-4-carboxamide
    • Inchi: 1S/C18H21N3O4S2/c1-27(24,25)21-10-8-13(9-11-21)17(22)19-14-5-2-3-6-15(14)20-18(23)16-7-4-12-26-16/h2-7,12-13H,8-11H2,1H3,(H,19,22)(H,20,23)
    • InChI Key: HUUINONEEYNLGU-UHFFFAOYSA-N
    • SMILES: S(C)(N1CCC(C(NC2=CC=CC=C2NC(C2=CC=CS2)=O)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 407.09734851g/mol
  • Monoisotopic Mass: 407.09734851g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 642
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 132Ų
  • XLogP3: 1.7

1-methanesulfonyl-N-2-(thiophene-2-amido)phenylpiperidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5837-0087-20μmol
1-methanesulfonyl-N-[2-(thiophene-2-amido)phenyl]piperidine-4-carboxamide
1207029-07-9
20μmol
$79.0 2023-09-09
Life Chemicals
F5837-0087-40mg
1-methanesulfonyl-N-[2-(thiophene-2-amido)phenyl]piperidine-4-carboxamide
1207029-07-9
40mg
$140.0 2023-09-09
Life Chemicals
F5837-0087-1mg
1-methanesulfonyl-N-[2-(thiophene-2-amido)phenyl]piperidine-4-carboxamide
1207029-07-9
1mg
$54.0 2023-09-09
Life Chemicals
F5837-0087-100mg
1-methanesulfonyl-N-[2-(thiophene-2-amido)phenyl]piperidine-4-carboxamide
1207029-07-9
100mg
$248.0 2023-09-09
Life Chemicals
F5837-0087-10μmol
1-methanesulfonyl-N-[2-(thiophene-2-amido)phenyl]piperidine-4-carboxamide
1207029-07-9
10μmol
$69.0 2023-09-09
Life Chemicals
F5837-0087-2mg
1-methanesulfonyl-N-[2-(thiophene-2-amido)phenyl]piperidine-4-carboxamide
1207029-07-9
2mg
$59.0 2023-09-09
Life Chemicals
F5837-0087-3mg
1-methanesulfonyl-N-[2-(thiophene-2-amido)phenyl]piperidine-4-carboxamide
1207029-07-9
3mg
$63.0 2023-09-09
Life Chemicals
F5837-0087-25mg
1-methanesulfonyl-N-[2-(thiophene-2-amido)phenyl]piperidine-4-carboxamide
1207029-07-9
25mg
$109.0 2023-09-09
Life Chemicals
F5837-0087-30mg
1-methanesulfonyl-N-[2-(thiophene-2-amido)phenyl]piperidine-4-carboxamide
1207029-07-9
30mg
$119.0 2023-09-09
Life Chemicals
F5837-0087-10mg
1-methanesulfonyl-N-[2-(thiophene-2-amido)phenyl]piperidine-4-carboxamide
1207029-07-9
10mg
$79.0 2023-09-09

Additional information on 1-methanesulfonyl-N-2-(thiophene-2-amido)phenylpiperidine-4-carboxamide

Introduction to 1-methanesulfonyl-N-2-(thiophene-2-amido)phenylpiperidine-4-carboxamide (CAS No. 1207029-07-9)

1-methanesulfonyl-N-2-(thiophene-2-amido)phenylpiperidine-4-carboxamide, with the CAS number 1207029-07-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperidine derivatives and is characterized by its unique structural features, including a thiophene moiety and a methanesulfonyl group. These structural elements contribute to its potential therapeutic applications, particularly in the treatment of various diseases and disorders.

The chemical structure of 1-methanesulfonyl-N-2-(thiophene-2-amido)phenylpiperidine-4-carboxamide is composed of a piperidine ring, which is a common scaffold in many bioactive molecules due to its ability to modulate various biological processes. The thiophene moiety, a five-membered heterocyclic compound containing sulfur, adds to the compound's hydrophobicity and can influence its binding affinity to specific protein targets. The methanesulfonyl group, on the other hand, introduces polarity and can enhance the compound's solubility and metabolic stability.

Recent studies have highlighted the potential of 1-methanesulfonyl-N-2-(thiophene-2-amido)phenylpiperidine-4-carboxamide in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound can effectively cross the blood-brain barrier and exhibit neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function.

In addition to its neuroprotective properties, 1-methanesulfonyl-N-2-(thiophene-2-amido)phenylpiperidine-4-carboxamide has also been investigated for its anti-inflammatory and analgesic activities. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce pain responses in animal models. These findings suggest that it may have potential as a novel therapeutic agent for conditions such as chronic pain and inflammatory disorders.

The pharmacokinetic profile of 1-methanesulfonyl-N-2-(thiophene-2-amido)phenylpiperidine-4-carboxamide has been extensively studied to understand its behavior in biological systems. In vitro and in vivo experiments have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability, which makes it suitable for development as an oral medication. Furthermore, its metabolic stability suggests that it can maintain therapeutic concentrations in the body for extended periods, potentially reducing the frequency of dosing required.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-methanesulfonyl-N-2-(thiophene-2-amido)phenylpiperidine-4-carboxamide in human subjects. Early-phase trials have reported promising results, with no significant adverse effects observed at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials and ultimately into clinical practice.

The development of 1-methanesulfonyl-N-2-(thiophene-2-amido)phenylpiperidine-4-carboxamide also highlights the importance of structure-based drug design in modern pharmaceutical research. Computational methods, such as molecular docking and molecular dynamics simulations, have been instrumental in optimizing the structure of this compound to enhance its binding affinity to target proteins. These approaches have enabled researchers to fine-tune the pharmacological properties of the compound, leading to improved therapeutic outcomes.

In conclusion, 1-methanesulfonyl-N-2-(thiophene-2-amido)phenylpiperidine-4-carboxamide (CAS No. 1207029-07-9) represents a promising candidate for the treatment of various diseases and disorders. Its unique chemical structure, combined with its favorable pharmacokinetic properties and broad-spectrum biological activities, make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for improving patient outcomes in multiple therapeutic areas.

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